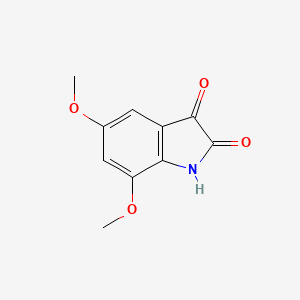

5,7-Dimethoxy-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXECXMBAFBNYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588630 | |

| Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76159-92-7 | |

| Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dimethoxy 1h Indole 2,3 Dione and Analogues

Classical Synthetic Approaches for Isatin (B1672199) Derivatives

The foundational methods for constructing the indole-2,3-dione scaffold have been adapted over time to accommodate a variety of substituents, including the dimethoxy pattern.

Martinet Isatin Synthesis and its Adaptations for Dimethoxyisatins

The Martinet synthesis is a well-established method for producing indole-2,3-diones. scielo.br It involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate (B1144303) in the presence of an acid. scielo.br This initial condensation forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which then undergoes oxidative decarboxylation to yield the corresponding isatin. scielo.br

This method has been successfully applied to the synthesis of dimethoxyisatins. For instance, the synthesis of 5,6-dimethoxyisatin from 4-aminoveratrole has been achieved using this procedure. scielo.br However, the use of 2,4-dimethoxyaniline (B45885) in the Martinet synthesis has been reported to be less successful. scielo.br The reaction of 3,4,5-trimethoxyaniline (B125895) with an oxomalonic ester in glacial acetic acid also utilizes this pathway to produce various trimethoxyindole derivatives. wikipedia.org

Stolle Synthesis for Indole-2,3-diones

The Stolle synthesis provides an alternative and effective route to isatin and its derivatives. biomedres.us This method involves the reaction of a substituted aniline (B41778) with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.netdergipark.org.tr Subsequent cyclization of this intermediate, typically facilitated by a Lewis acid such as aluminum chloride or boron trifluoride etherate, yields the desired indole-2,3-dione. researchgate.netdergipark.org.tr This method is particularly useful for synthesizing 1-substituted and polycyclic isatins. biomedres.us While specific examples for 5,7-dimethoxy-1H-indole-2,3-dione are not prevalent in the reviewed literature, the general applicability of the Stolle synthesis to substituted anilines suggests its potential for this target molecule. biomedres.us

Modern and Optimized Synthetic Strategies for Substituted Indole-2,3-diones

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the preparation of substituted indole-2,3-diones, including those with dimethoxy substituents.

Palladium-Catalyzed Double Carbonylation Routes

A novel and highly regioselective method for synthesizing isatins involves the palladium-catalyzed double carbonylation of C-H bonds in readily available anilines. nih.gov This reaction proceeds under atmospheric pressure of carbon monoxide and does not require any additives. nih.gov Density functional theory studies have supported the plausibility of the proposed catalytic cycle. nih.gov Another palladium-catalyzed approach involves the double carbonylation of ortho-haloacetanilides. scielo.br A high-yielding procedure has also been developed for the synthesis of isatins from 2-iodoanilines via a sequential palladium-catalyzed double carbonylation followed by acid-promoted cyclization. researchgate.net These methods represent a significant advancement in the synthesis of isatins, offering a direct and efficient route from simple starting materials. nih.govresearchgate.netresearchgate.net

Heteropolyacid-Catalyzed Preparations of Dimethoxyisatins

An efficient and environmentally friendly method for the preparation of 6,7-dimethoxyisatin and its derivatives has been developed using a Preyssler-type heteropolyacid (HPA) as a solid acid catalyst. bibliotekanauki.plresearchgate.net This approach offers good yields under green conditions. bibliotekanauki.pl A comparison with Keggin-type heteropolyacids and mineral acids demonstrated that the Preyssler's anion exhibits superior catalytic activity without degradation of its structure. bibliotekanauki.pl This method highlights the potential of solid acid catalysts to provide more sustainable synthetic routes to dimethoxyisatins.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Intermediate(s) | Reported Yields | Reference(s) |

| Martinet Isatin Synthesis | Aminoaromatic compound, Oxomalonate ester | Acid | 3-(3-hydroxy-2-oxindole)carboxylic acid derivative | - | scielo.brwikipedia.org |

| Stolle Synthesis | Substituted aniline, Oxalyl chloride | Lewis acid (e.g., AlCl₃, BF₃·Et₂O) | Chlorooxalylanilide | - | biomedres.usresearchgate.netdergipark.org.tr |

| Gassman's Isatin Synthesis | Aniline derivative | - | 3-Methylthio-2-oxindole | 40-81% | scielo.brresearchgate.net |

| Palladium-Catalyzed Double Carbonylation | Anilines or 2-Iodoanilines | Palladium catalyst, Carbon monoxide | - | Good to excellent | scielo.brnih.govresearchgate.net |

| Heteropolyacid-Catalyzed Synthesis | - | Preyssler-type heteropolyacid | - | Good | bibliotekanauki.plresearchgate.net |

Cyclization Reactions Utilizing Substituted Anilines

The synthesis of the isatin core frequently employs cyclization strategies starting from substituted anilines. Two of the most established methods are the Stolle and Sandmeyer syntheses. researchgate.netijcrt.org

The Stolle synthesis involves the condensation of an aniline, such as 3,5-dimethoxyaniline, with oxalyl chloride to form an intermediate chlorooxalylanilide. This intermediate is then cyclized, typically in the presence of a Lewis acid like aluminum chloride or boron trifluoride, to yield the corresponding isatin. researchgate.net While versatile, the Stolle reaction can present challenges for certain substrates. For instance, the synthesis of 6,7-dimethoxyisatin, a regioisomer of the target compound, has been reported to give very poor yields of only 5% by this method. rsc.org

The Sandmeyer isatin synthesis is another foundational, two-step method. It begins with the reaction of an aniline with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netrsc.org Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid, induces electrophilic cyclization to furnish the isatin. researchgate.netwikipedia.org While effective for many anilines, the success of this reaction can be diminished by the lipophilicity and number of substituents on the aniline precursor, which can lead to low yields and solubility issues during the cyclization step. wikipedia.org For highly lipophilic substrates, methanesulfonic acid has been used as an alternative to sulfuric acid to improve outcomes. wikipedia.org

A modified approach for a related compound, 6,7-dimethoxyisatin, involves the reduction of a nitro group in 2-nitro-3,4-dimethoxymandelonitrile, followed by spontaneous cyclization of the resulting amine to provide the isatin in high yield. rsc.org This highlights an alternative pathway where the aniline is generated in situ prior to cyclization.

Regioselective Synthesis of Methoxy-Substituted Indole-2,3-diones

A significant challenge in the synthesis of 5,7-disubstituted isatins from meta-substituted anilines, like 3,5-dimethoxyaniline, is controlling the regioselectivity of the cyclization. The electrophilic ring-closure can occur at either of the positions ortho to the amino group, potentially leading to an inseparable mixture of 5,7- and 4,6-disubstituted regioisomers. wikipedia.org

To overcome this, modern synthetic strategies focus on directing the cyclization to a specific position. One powerful technique is directed ortho-metalation (DoM) . ijcrt.org This method involves the use of a directing metalation group (DMG) on the aniline nitrogen, such as a pivaloyl (Piv) or Boc group. The DMG directs a strong base, typically an organolithium reagent, to deprotonate the specific ortho position via coordination. ijcrt.org

In a hypothetical regioselective synthesis of this compound, one would start with N-protected 3,5-dimethoxyaniline. The methoxy (B1213986) groups electronically activate the C2, C4, and C6 positions for electrophilic attack. However, in a DoM strategy, the DMG would direct lithiation specifically to the C2 and C6 positions. Quenching the resulting dianion with diethyl oxalate (B1200264) would form an α-ketoester intermediate. Subsequent deprotection of the amine and acid-catalyzed cyclization would then exclusively yield the desired this compound. ijcrt.org This approach offers reliable regiochemical control that is generally independent of the electronic nature of other substituents on the aromatic ring. ijcrt.org

Conversion and Derivatization from Indole (B1671886) Precursors

Oxidative Methodologies for Indole to Isatin Transformation

An alternative route to isatins involves the direct oxidation of indole precursors. This method is particularly useful for preparing N-substituted isatins and avoids the regioselectivity issues associated with the cyclization of meta-substituted anilines, provided the corresponding indole is available. wikipedia.org

Various oxidizing agents have been developed for this transformation. A common and effective system is the use of molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP). ijcrt.org The proposed mechanism involves the initial reaction of the indole with iodine to form an iminium intermediate. This intermediate can then react with a tert-butylperoxy radical, and subsequent oxidation and isomerization lead to the isatin product. ijcrt.org Other successful oxidizing systems include N-chlorosuccinimide followed by hydrolysis, and molecular oxygen in the presence of tert-butyl nitrite. ijcrt.org

For the synthesis of this compound via this pathway, the required precursor would be 5,7-dimethoxy-1H-indole. The oxidation of this specific indole using a reagent system like I₂/TBHP or others would be expected to yield the target isatin. This approach circumvents the cyclization step entirely, offering a potentially more direct route if the indole starting material is readily accessible.

Synthetic Methodologies Overview

The following table summarizes the key synthetic strategies discussed for producing isatin derivatives.

| Methodology | Precursor Type | Key Reagents | Key Features |

| Stolle Synthesis | Substituted Anilines | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Forms an amide intermediate; can have low yields for certain substrates. |

| Sandmeyer Synthesis | Substituted Anilines | Chloral hydrate, Hydroxylamine, H₂SO₄ | A classic, two-step method; can be sensitive to substrate lipophilicity. |

| Directed ortho-Metalation | N-Protected Anilines | Directing Group (e.g., Boc), Organolithium reagent, Diethyl oxalate | Provides excellent regiochemical control for substituted anilines. |

| Indole Oxidation | Substituted Indoles | I₂/TBHP, O₂/t-BuONO, NCS | Direct conversion; avoids cyclization regioselectivity issues. |

Reactivity and Reaction Pathways of 5,7 Dimethoxy 1h Indole 2,3 Dione

Electrophilic Substitution Reactivity of Methoxy-Activated Indole-2,3-dione Systems

The indole-2,3-dione (isatin) core is an electron-rich system, and the introduction of electron-donating methoxy (B1213986) groups further enhances its reactivity towards electrophiles. chim.itlibretexts.org Electrophilic aromatic substitution reactions typically occur on the benzene (B151609) portion of the isatin (B1672199) molecule. researchgate.netmasterorganicchemistry.com

Regioselectivity Directing Effects of Methoxy Groups

The two methoxy groups at the C5 and C7 positions of the indole-2,3-dione ring are powerful activating and ortho-, para-directing groups. This is due to the resonance donation of electron density from the oxygen atoms to the aromatic ring, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org

In the case of 5,7-dimethoxy-1H-indole-2,3-dione, the C6 position is doubly activated by both methoxy groups (para to the C5-methoxy and ortho to the C7-methoxy). The C4 position is activated by the C5-methoxy group (ortho) and the C7-methoxy group (para). However, steric hindrance from the adjacent carbonyl group at C3 and the methoxy group at C7 can influence the regioselectivity of incoming electrophiles. Generally, electrophilic attack is favored at the positions most activated by the electron-donating groups and least sterically hindered.

Reactions with Aldehydes and Ketones for Diindolylmethane Formation

The acid-catalyzed condensation of indoles with aldehydes and ketones is a well-established method for the synthesis of bis(indolyl)methanes. nih.govcore.ac.uk In the case of this compound, the reaction would involve the nucleophilic attack of the electron-rich indole (B1671886) ring on the activated carbonyl carbon of an aldehyde or ketone. While specific examples involving this compound are not prevalent in the provided search results, the general mechanism involves the formation of an electrophilic species from the aldehyde or ketone in the presence of an acid catalyst. koreascience.kr This electrophile is then attacked by two equivalents of the indole, typically at the C3 position, to yield the corresponding diindolylmethane derivative. The electron-rich nature of the 5,7-dimethoxyindole system would be expected to facilitate this reaction.

Formylation and Acylation Reactions

Formylation and acylation reactions, such as the Vilsmeier-Haack and Friedel-Crafts reactions, introduce formyl (-CHO) and acyl (-COR) groups onto the aromatic ring, respectively. rsc.orgmasterorganicchemistry.com These reactions proceed via an electrophilic aromatic substitution mechanism. For this compound, the electron-donating methoxy groups would facilitate these reactions. The regioselectivity would be directed by the activating effects of the methoxy groups, with substitution expected to occur at the most nucleophilic positions of the benzene ring, likely C6.

Halogenation Reactions (e.g., Bromination at C5, C7)

Halogenation is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com While the prompt mentions bromination at C5 and C7, these positions are already substituted with methoxy groups in this compound. Therefore, halogenation would occur at other available positions on the benzene ring. Given the activating nature of the methoxy groups, halogenation is expected to be facile. For instance, the bromination of other methoxy-activated indoles has been shown to proceed readily. nih.gov In this compound, the C6 position would be the most likely site for halogenation due to the strong activating and directing effects of the adjacent methoxy groups.

Nitration Reactions

Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This is a classic electrophilic aromatic substitution reaction. The strong electron-donating character of the two methoxy groups in this compound would strongly activate the ring towards nitration. The position of nitration would be governed by the directing effects of the methoxy groups, with the C6 position being a highly probable site for substitution.

Nucleophilic Additions and Cyclization Reactions

The carbonyl groups at the C2 and C3 positions of the indole-2,3-dione ring are susceptible to nucleophilic attack. researchgate.net This reactivity allows for a variety of addition and subsequent cyclization reactions, leading to the formation of diverse heterocyclic systems.

The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl. Nucleophilic addition to the C3-carbonyl can be followed by dehydration or rearrangement to afford various substituted indoles. For instance, reactions with amines can lead to the formation of imines or Schiff bases, which can be further modified.

Cyclization reactions involving both the carbonyl groups and other reactive sites in the molecule can lead to the formation of fused heterocyclic systems. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of isatins suggests that it would be a versatile precursor for the synthesis of more complex molecules. nih.gov For example, nucleophilic substitution at the C2 position of activated indoles has been demonstrated with various nucleophiles. nii.ac.jp

Reactions at the C-3 Carbonyl Position

The C-3 carbonyl group of this compound is a prime site for nucleophilic attack. This reactivity is fundamental to many of its synthetic applications. masterorganicchemistry.combyjus.comlibretexts.orgopenstax.org

Nucleophilic Addition: A variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide, and stabilized carbanions, readily add to the C-3 carbonyl. masterorganicchemistry.comkhanacademy.org This initial addition can be followed by further transformations, providing a straightforward route to 3-substituted-3-hydroxyoxindoles. The electron-donating methoxy groups can influence the reactivity of the carbonyl group, potentially modulating its electrophilicity compared to unsubstituted isatin.

Wittig Reaction: The Wittig reaction provides a classic method for the conversion of the C-3 carbonyl group into an exocyclic double bond. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.combyjus.com By employing various phosphorus ylides, a diverse range of 3-alkylidene-5,7-dimethoxy-1H-indolin-2-ones can be synthesized. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, offering access to either (E)- or (Z)-isomers. organic-chemistry.org

| Reagent Type | Product Type | General Reaction Conditions | Notes |

| Grignard Reagents (RMgX) | 3-Alkyl/Aryl-3-hydroxy-5,7-dimethoxyindolin-2-ones | Anhydrous ether or THF, low temperature | The reaction is typically fast and exothermic. |

| Phosphorus Ylides (Ph₃P=CHR) | 3-Alkylidene-5,7-dimethoxyindolin-2-ones | Anhydrous THF or ether, often requires a strong base to generate the ylide | The geometry of the resulting alkene depends on the ylide's stability. organic-chemistry.org |

Spiroannelation Processes

The C-3 carbonyl of this compound is an excellent electrophilic partner in reactions that form spirocyclic systems, which are prevalent in many natural products and pharmaceutically active compounds. beilstein-journals.org

1,3-Dipolar Cycloaddition: One of the most powerful methods for constructing spiro-pyrrolidinyl oxindoles is the 1,3-dipolar cycloaddition of azomethine ylides with the C-3 carbonyl group acting as the dipolarophile. nih.govnih.govmdpi.comresearchgate.netrsc.org Azomethine ylides, typically generated in situ from the condensation of an α-amino acid (such as sarcosine (B1681465) or proline) with an aldehyde or ketone, react with 5,7-dimethoxyisatin to afford spiro[indole-3,3'-pyrrolidine] derivatives. The regioselectivity and stereoselectivity of this reaction are often high, providing a direct route to complex, stereochemically rich molecules.

Thiazolidine Formation: The reaction of 5,7-dimethoxyisatin with compounds containing both an amino and a thiol group, such as cysteamine (B1669678) or α-mercaptoacids, leads to the formation of spiro-thiazolidine oxindoles. researchgate.netnih.govnih.govresearchgate.netscielo.br This reaction typically proceeds through the initial formation of a Schiff base at the C-3 position, followed by an intramolecular cyclization of the thiol group onto the imine carbon.

| Reaction Type | Reactants | Product |

| 1,3-Dipolar Cycloaddition | 5,7-Dimethoxyisatin, α-Amino Acid (e.g., Sarcosine), Dipolarophile | Spiro[indole-3,3'-pyrrolidine] derivatives |

| Thiazolidine Formation | 5,7-Dimethoxyisatin, Cysteamine or α-Mercaptoacids | Spiro[indole-3,2'-thiazolidine] derivatives |

Condensation Reactions and Novel Heterocycle Formation

Condensation reactions involving the C-3 carbonyl group of this compound are pivotal in the synthesis of a variety of fused and appended heterocyclic systems.

Formation of Schiff Bases and Related Imine Derivatives

The reaction of 5,7-dimethoxyisatin with primary amines readily affords Schiff bases (imines) at the C-3 position. scirp.orgresearchgate.netimpactfactor.orgnih.govneliti.com These imines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. The reaction is typically catalyzed by a small amount of acid. nih.gov The electron-donating nature of the methoxy groups may influence the rate of condensation.

| Amine | Product | Reaction Conditions |

| Primary Aromatic Amines | 3-(Arylimino)-5,7-dimethoxyindolin-2-ones | Reflux in ethanol (B145695) or acetic acid |

| Primary Aliphatic Amines | 3-(Alkylimino)-5,7-dimethoxyindolin-2-ones | Similar conditions to aromatic amines, may be more facile |

Synthesis of Thiazole Derivatives

The versatile reactivity of 5,7-dimethoxyisatin extends to the synthesis of thiazole-containing scaffolds. A common strategy involves the reaction with a compound containing a thioamide functionality. Another important route is the reaction with 2-aminothiophenol, which can lead to the formation of benzothiazole (B30560) derivatives. mdpi.comnih.govresearchgate.netorganic-chemistry.org The reaction likely proceeds through initial condensation to form an imine, followed by cyclization and subsequent oxidation/aromatization.

| Reagent | Product Type |

| 2-Aminothiophenol | Benzothiazole-fused indoles |

| Thioamides | Thiazolyl-imino-indolin-2-ones |

Annulation to Form Benzodiazepine (B76468) Rings

The condensation of 5,7-dimethoxyisatin with 1,2-diamines, particularly o-phenylenediamine, provides a direct route to the synthesis of indole-fused benzodiazepine systems. nih.govnih.govpsu.edursc.orgijtsrd.com This reaction typically occurs under acidic or thermal conditions and involves the initial formation of a Schiff base at the C-3 carbonyl, followed by intramolecular cyclization of the second amino group onto the C-2 carbonyl of the isatin ring. The resulting benzodiazepine ring is fused to the indole core, creating a polycyclic system of significant medicinal interest.

| Diamine | Product | Catalyst/Conditions |

| o-Phenylenediamine | 5,7-Dimethoxy-1H-indolo[2,3-b] researchgate.netnih.govbenzodiazepine | Acetic acid, reflux |

| Substituted o-Phenylenediamines | Substituted 5,7-Dimethoxy-1H-indolo[2,3-b] researchgate.netnih.govbenzodiazepines | Various acidic catalysts or high temperature |

Redox Chemistry of this compound

The redox behavior of this compound is a crucial aspect of its chemistry, influencing its stability and reactivity. The presence of the α-dicarbonyl moiety in the five-membered ring and the electron-rich benzene ring allows for both reduction and oxidation reactions.

Reduction: The C-3 carbonyl group is the primary site of reduction. Controlled reduction, for instance with sodium borohydride, typically yields 3-hydroxy-5,7-dimethoxyindolin-2-one. More vigorous reducing agents can lead to the reduction of both carbonyl groups or even the indole ring itself. Electrochemical studies on substituted isatins have shown that the reduction potentials are influenced by the nature and position of the substituents on the aromatic ring. nih.govresearchgate.net The electron-donating methoxy groups in 5,7-dimethoxyisatin would be expected to make reduction more difficult compared to the parent isatin.

Oxidation: Oxidation of this compound can lead to the opening of the five-membered ring to form derivatives of 2-aminobenzoic acid. For instance, oxidation with hydrogen peroxide or chromic acid can yield 4,6-dimethoxyisatoic anhydride. scielo.br The methoxy groups, being activating, can also make the benzene ring susceptible to oxidative degradation under harsh conditions. The redox potential of the molecule is a key parameter in understanding its behavior in biological systems and in the design of electrochemically-driven synthetic transformations. nih.gov

| Reaction Type | Reagent/Condition | Product |

| Reduction | Sodium Borohydride | 3-Hydroxy-5,7-dimethoxyindolin-2-one |

| Oxidation | Hydrogen Peroxide | 4,6-Dimethoxyisatoic anhydride |

Oxidation Pathways to Corresponding Anhydrides

The oxidation of 1H-indole-2,3-diones (isatins) can lead to the formation of the corresponding isatoic anhydrides through a Baeyer-Villiger type oxidation. This process involves the insertion of an oxygen atom between the C2 and C3 carbonyl groups of the isatin ring.

A common method for this transformation is the use of a peroxy acid, which can be generated in situ. For instance, the treatment of substituted isatins with hydrogen peroxide in the presence of a strong acid like sulfuric acid in a solvent such as acetic acid or formic acid has been shown to yield isatoic anhydrides. sci-hub.se This reaction proceeds by the protonation of the C2-carbonyl group, followed by the nucleophilic attack of hydrogen peroxide to form a Criegee-like intermediate. Subsequent rearrangement leads to the insertion of an oxygen atom and the formation of the anhydride.

Another effective and environmentally conscious method employs a urea-hydrogen peroxide complex. sciencemadness.orgresearchgate.net This reagent, often used with ultrasonic irradiation to reduce reaction times, provides an efficient route to isatoic anhydrides from various substituted isatins. sciencemadness.orgresearchgate.net While specific studies on this compound are not extensively detailed, the established reactivity of other substituted isatins, such as 5,7-dichloroisatin, strongly suggests that it would undergo a similar transformation to yield 6,8-dimethoxy-1H-benzo[d] nih.govwikipedia.orgoxazine-2,4-dione (5,7-dimethoxyisatoic anhydride). sci-hub.se

Table 1: Representative Conditions for the Oxidation of Substituted Isatins to Isatoic Anhydrides

| Starting Material | Oxidizing Agent | Solvent | Catalyst | Temperature | Yield (%) | Reference |

| 7-Methylisatin | 30% H₂O₂ | Acetic Acid | H₂SO₄ | 60°C | ~88 | sci-hub.se |

| Isatin | 30% H₂O₂ | Formic Acid | - | 25°C | ~81 | sci-hub.se |

| 5-Chloroisatin | Urea-H₂O₂ | Formic Acid | - | Room Temp. | 97 | sciencemadness.orgresearchgate.net |

| 5-Bromoisatin (B120047) | Urea-H₂O₂ | Formic Acid | - | Room Temp. | 98 | sciencemadness.orgresearchgate.net |

Note: The yields are based on the specified substituted isatins and serve as an illustrative example for the potential oxidation of this compound.

Reduction to Indole Derivatives

The reduction of the dicarbonyl functionality in this compound can lead to various indole derivatives, with the final product depending on the reducing agent and reaction conditions. A complete reduction of both carbonyl groups would yield 5,7-dimethoxy-1H-indole.

One of the classic methods for the deoxygenation of carbonyl groups is the Wolff-Kishner reduction. wikipedia.orgnih.govthermofisher.commdpi.com This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate (B1144303), followed by treatment with a strong base at elevated temperatures. The base facilitates the elimination of nitrogen gas and the formation of the corresponding methylene (B1212753) group. For this compound, this would involve the reduction of the C2 and C3 carbonyls to methylene groups, ultimately leading to the formation of 5,7-dimethoxy-1H-indole after tautomerization.

Catalytic hydrogenation is another powerful method for the reduction of indole derivatives. mdpi.comrsc.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source can selectively reduce the carbonyl groups. mdpi.comrsc.org The specific outcome, whether it be the formation of an oxindole, an indoline, or a fully aromatized indole, is highly dependent on the reaction conditions, including the choice of solvent, temperature, and hydrogen pressure. For the conversion of this compound to 5,7-dimethoxy-1H-indole, a complete reduction of the carbonyls followed by dehydration would be required.

Table 2: General Conditions for the Reduction of Carbonyls to Methylene Groups

| Reaction Type | Reducing Agent/Catalyst | Base/Solvent | General Conditions |

| Wolff-Kishner Reduction | Hydrazine Hydrate | KOH / Diethylene Glycol | High Temperature (e.g., 190-200°C) |

| Catalytic Hydrogenation | Pd/C | Methanol / Trifluoroethanol | H₂ gas or transfer hydrogenation source |

Note: These are general conditions and would need to be optimized for the specific substrate, this compound.

Cross-Coupling Reactions for Enhanced Functionalization

The aromatic ring of this compound can be further functionalized through cross-coupling reactions, which are essential for creating carbon-carbon bonds and introducing diverse molecular scaffolds.

Palladium-Catalyzed Suzuki Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukmdpi.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com

For the arylation of this compound via a Suzuki coupling, a halogenated derivative is first required. The aromatic ring of the dimethoxyisatin can be brominated, for instance, at the C4 or C6 position, which are activated by the methoxy groups. The synthesis of a bromo-substituted isatin can be achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

Once the bromo-5,7-dimethoxy-1H-indole-2,3-dione is obtained, it can be subjected to Suzuki coupling conditions. The reaction with an arylboronic acid, catalyzed by a palladium(0) complex, would lead to the corresponding C-arylated product. Common palladium catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. The choice of base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate) and solvent (e.g., toluene, dioxane, or DMF/water mixtures) is crucial for the success of the reaction.

Table 3: Representative Conditions for Palladium-Catalyzed Suzuki Cross-Coupling of Bromo-Heterocycles

| Bromo-Substrate | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | High | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80°C | Good | mdpi.com |

| 6-Bromoindole derivative | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C | Moderate | mdpi.com |

Note: These examples with other bromo-heterocycles illustrate typical conditions that could be adapted for the Suzuki coupling of a bromo-derivative of this compound.

Spectroscopic Characterization and Structural Elucidation of 5,7 Dimethoxy 1h Indole 2,3 Dione

Vibrational Spectroscopy for Functional Group Analysis (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5,7-Dimethoxy-1H-indole-2,3-dione is expected to show several characteristic absorption bands that confirm the presence of its key structural features.

The isatin (B1672199) core is defined by a lactam ring and two carbonyl groups. The N-H group of the lactam typically exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. The two carbonyl groups (C=O) at the C2 and C3 positions give rise to strong absorption bands. The C3-ketone carbonyl usually absorbs at a lower frequency (around 1730-1750 cm⁻¹) compared to the C2-amide carbonyl (around 1760-1780 cm⁻¹) due to the influence of the adjacent nitrogen atom. The aromatic ring will show C=C stretching vibrations in the 1450-1620 cm⁻¹ region.

The distinguishing features of this specific molecule are the two methoxy (B1213986) groups (-OCH₃) at positions 5 and 7. These groups would introduce strong C-O stretching bands, typically observed in the 1000-1300 cm⁻¹ range for aromatic ethers. Specifically, an asymmetric C-O-C stretch would appear around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Table 1: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Lactam |

| 2840-3000 | C-H Stretch | Methoxy & Aromatic |

| 1760-1780 | C=O Stretch (Asymmetric) | Amide Carbonyl (C2) |

| 1730-1750 | C=O Stretch (Symmetric) | Ketone Carbonyl (C3) |

| 1450-1620 | C=C Stretch | Aromatic Ring |

| 1200-1275 | C-O Stretch (Asymmetric) | Aryl Ether |

Electronic Absorption Spectroscopy for Chromophore Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated systems or chromophores. The isatin core itself is a chromophore, responsible for the characteristic orange-red color of many of its derivatives.

The parent isatin shows multiple absorption bands in its UV-Vis spectrum, typically with a maximum (λmax) around 245 nm and another broad, lower-energy band in the visible region (around 420 nm in non-polar solvents). nist.govbeilstein-journals.org The introduction of two electron-donating methoxy groups at the 5 and 7 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system by the lone pairs on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO). Therefore, this compound would likely absorb light at longer wavelengths compared to the unsubstituted isatin, potentially appearing as a more intensely colored compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the signals for the protons would confirm the substitution pattern. The N-H proton of the lactam is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 11.0 ppm, with its exact position being solvent-dependent.

The benzene (B151609) ring of the indole (B1671886) nucleus has two remaining protons at positions 4 and 6. These two protons would likely appear as two distinct doublets in the aromatic region (δ 6.0-7.0 ppm). The proton at C4 would be coupled to the proton at C6, but due to the substitution pattern, they would appear as two distinct signals. The electron-donating methoxy groups would shield these protons, shifting their signals upfield compared to the parent isatin. The two methoxy groups would each give rise to a sharp singlet, likely around δ 3.8-4.0 ppm, integrating to three protons each.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | Broad Singlet | 1H | N-H |

| ~6.5 | Doublet | 1H | H-4 |

| ~6.3 | Doublet | 1H | H-6 |

| ~3.9 | Singlet | 3H | C5-OCH₃ |

Note: Predicted values are based on analysis of related structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The two carbonyl carbons are the most deshielded, appearing far downfield. The C3-ketone carbon typically resonates around δ 180-185 ppm, while the C2-amide carbonyl is found slightly upfield around δ 158-162 ppm.

The carbons bearing the methoxy groups (C5 and C7) would be significantly deshielded and appear around δ 150-160 ppm. The other aromatic carbons (C3a, C4, C6, C7a) would have chemical shifts in the typical aromatic range of δ 90-145 ppm. The signals for C4 and C6 would be shifted upfield due to the ortho and para electron-donating effects of the methoxy groups. The two methoxy carbons themselves would produce signals around δ 55-60 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~182 | C-3 (C=O) |

| ~160 | C-2 (C=O) |

| ~158 | C-7 |

| ~155 | C-5 |

| ~140 | C-7a |

| ~108 | C-3a |

| ~100 | C-4 |

| ~95 | C-6 |

| ~57 | C5-OCH₃ |

Note: Predicted values are based on analysis of related structures and may vary based on solvent and experimental conditions.

For this compound, an HSQC experiment would show correlations between:

The proton signal at ~6.5 ppm and the carbon signal at ~100 ppm (confirming the H-4/C-4 pair).

The proton signal at ~6.3 ppm and the carbon signal at ~95 ppm (confirming the H-6/C-6 pair).

The methoxy proton signals (~3.8-3.9 ppm) and the methoxy carbon signals (~56-57 ppm).

This technique would unambiguously link the proton and carbon skeletons, confirming the assignments made from 1D NMR spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₉NO₄, giving it a molecular weight of 207.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 207.

The fragmentation of isatin derivatives typically begins with the loss of a carbonyl group (CO, 28 Da). For this compound, a primary fragmentation pathway would likely involve the loss of CO to give a fragment ion at m/z = 179. This could be followed by the loss of a second CO molecule to yield a fragment at m/z = 151. Another characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from a methoxy group, which would lead to a fragment at m/z = 192, followed by the loss of CO (m/z = 164).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 207 | [M]⁺ (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 179 | [M - CO]⁺ |

| 164 | [M - CH₃ - CO]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted isatins can provide valuable insights into its likely solid-state conformation and intermolecular interactions. The crystal structure of 5,7-dichloro-1H-indole-2,3-dione, for instance, reveals key features that are expected to be shared with its dimethoxy analog due to the substitution pattern at the same positions of the indole ring. researchgate.net

In the solid state, substituted isatins typically exhibit a nearly planar molecular structure. For 5,7-dichloro-1H-indole-2,3-dione, the non-hydrogen atoms show only a minor deviation from planarity. researchgate.net A significant feature of the crystal packing in many isatin derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. In the case of the 5,7-dichloro analog, these dimers are formed via N—H⋯O hydrogen bonds between the amide proton of one molecule and the C2-carbonyl oxygen of a neighboring molecule. researchgate.net This dimerization is a common motif in the crystal structures of isatins. researchgate.net

Table 1: Crystallographic Data for 5,7-dichloro-1H-indole-2,3-dione

| Parameter | Value |

|---|---|

| Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0789 (17) |

| b (Å) | 4.9866 (8) |

| c (Å) | 15.049 (2) |

| β (°) | 108.041 (7) |

| Volume (ų) | 790.5 (2) |

| Z | 4 |

Data sourced from a study on 5,7-dichloro-1H-indole-2,3-dione and is presented as a proxy for the dimethoxy analog. researchgate.net

Investigations into Lactam-Lactim Tautomerism via Spectroscopic Methods

Lactam-lactim tautomerism is a fundamental concept in the chemistry of heterocyclic compounds containing an amide functionality. vedantu.comoxfordreference.com This phenomenon involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the lactam (amide) and lactim (enolic) forms. vedantu.com In the context of this compound, this equilibrium is crucial as the two tautomers possess different chemical reactivities and potential biological activities.

The tautomeric equilibrium of isatin and its derivatives can be influenced by various factors, including the electronic nature of substituents and the polarity of the solvent. researchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating this equilibrium.

In the lactam form of this compound, the key spectroscopic signatures would be the N-H proton signal in the ¹H NMR spectrum and the characteristic C=O stretching vibrations in the IR spectrum. Conversely, the lactim tautomer would be identified by the appearance of an O-H signal in the ¹H NMR spectrum and the presence of C=N and C-O stretching vibrations in the IR spectrum.

Studies on unsubstituted isatin have shown that it predominantly exists in the lactam form in the solid state and in less polar solvents. researchgate.net However, in protic solvents, the equilibrium can shift towards the lactim form. researchgate.net The electron-donating methoxy groups at the 5 and 7 positions of the indole ring in this compound are expected to increase the electron density on the carbonyl oxygen atoms, which could potentially favor the lactam form by strengthening the C=O bond. However, they also increase the basicity of the carbonyl oxygen, which could facilitate protonation and favor the lactim form. The interplay of these electronic effects determines the position of the tautomeric equilibrium.

While a dedicated study on the lactam-lactim tautomerism of this compound is not extensively reported, the general principles observed for other isatin derivatives suggest that it likely exists predominantly as the lactam tautomer, especially in the solid state and in non-polar aprotic solvents. Definitive characterization of the tautomeric preference in different environments would require detailed spectroscopic analysis under varying conditions.

Table 2: Key Spectroscopic Features for Distinguishing Lactam and Lactim Tautomers of Isatins

| Spectroscopic Method | Lactam Form | Lactim Form |

|---|---|---|

| ¹H NMR | Presence of N-H proton signal (typically downfield) | Presence of O-H proton signal |

| ¹³C NMR | Signals for two carbonyl carbons (C2 and C3) | Signal for enolic carbon (C-OH) and imine carbon (C=N) |

| IR Spectroscopy | Strong C=O stretching bands (amide and ketone) | C=N stretching band, C-O stretching band, and O-H stretching band |

Computational and Theoretical Investigations of 5,7 Dimethoxy 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. These methods are crucial for predicting a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost. For indole (B1671886) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. While such studies have been performed on various substituted indoles, specific published data on the optimized bond lengths, bond angles, and dihedral angles for 5,7-Dimethoxy-1H-indole-2,3-dione are not available.

Semi-Empirical Methods (e.g., PM7 Geometry Optimization)

Semi-empirical methods, such as PM7, offer a faster, albeit less accurate, alternative to DFT for geometry optimization, especially for larger molecules. These methods use parameters derived from experimental data to simplify the calculations. They can provide a good initial geometry for more rigorous DFT calculations. However, specific studies employing PM7 for the geometry optimization of this compound are not documented in the current body of scientific literature.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and interactions. Analyses of frontier molecular orbitals and charge distribution are key to understanding these aspects.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. For many organic molecules, a smaller energy gap suggests higher reactivity. nih.gov While the principles of FMO analysis are well-established, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not reported in available research.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Such studies provide insights into the binding affinity, and the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. While molecular docking studies have been conducted for a vast number of indole derivatives against various biological targets, specific research detailing the docking of this compound into a protein active site, including data on binding energies and interacting amino acid residues, is not present in the reviewed literature.

Prediction of Binding Modes with Biological Macromolecules

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding modes can be predicted based on computational analyses of structurally related indole derivatives. Molecular docking simulations are a cornerstone of this predictive science, allowing researchers to visualize how a ligand like this compound might fit into the binding pocket of a protein.

The process involves generating multiple conformations of the ligand and positioning them within the active site of a macromolecule. Scoring functions then estimate the binding affinity for each pose. For isatin (B1672199) derivatives, these interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the indole ring are key sites for forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic rings are crucial for establishing pi-pi stacking or pi-alkyl interactions with residues like phenylalanine, tyrosine, and tryptophan.

Interaction with Enzyme Active Sites (e.g., DNA Gyrase)

DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. Computational analyses are pivotal in understanding how inhibitors bind to this enzyme. nih.govnih.gov While direct computational studies of this compound with DNA gyrase are scarce, the extensive research on other inhibitors provides a robust model for its potential mechanism.

Molecular docking simulations of inhibitors with the DNA gyrase active site, particularly the ATP-binding pocket of the GyrB subunit, reveal critical interactions. The binding of small molecules in this pocket prevents ATP from binding and being hydrolyzed, which is essential for the enzyme's function of introducing negative supercoils into DNA. nih.gov

For a molecule like this compound, it is hypothesized that the isatin core would form key hydrogen bonds with conserved residues and water molecules within the ATP-binding site. The methoxy (B1213986) groups could form additional hydrogen bonds or hydrophobic contacts, potentially increasing the residence time and inhibitory potency compared to unsubstituted isatin. The table below shows typical interaction data obtained from docking studies of other inhibitors with DNA gyrase, which serves as a predictive model.

Table 1: Example of Molecular Docking Data for a Hypothetical Isatin-Derivative Inhibitor with DNA Gyrase (Note: This data is representative and based on studies of analogous compounds, not this compound itself.)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp73 | Hydrogen Bond | 2.1 |

| Asn46 | Hydrogen Bond | 2.9 |

| Val71 | Hydrophobic | 3.8 |

| Pro79 | Pi-Alkyl | 4.5 |

This predictive data underscores the importance of the isatin scaffold in anchoring the molecule within the active site, while substituents like the dimethoxy groups fine-tune the binding affinity.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Theoretical chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the Nonlinear Optical (NLO) properties of molecules. chemsrc.com Organic molecules with donor-pi-acceptor architectures are of significant interest for NLO applications. The this compound molecule possesses features that make it a candidate for NLO activity; the methoxy groups act as electron donors, and the dione moiety serves as an electron acceptor, connected by the pi-conjugated indole system.

Computational studies on related heterocyclic systems demonstrate that the introduction of strong donor and acceptor groups can significantly enhance NLO response. Key parameters calculated to predict NLO performance include the first hyperpolarizability (β) and the second hyperpolarizability (γ). A larger value for these parameters indicates a stronger NLO response.

Another critical factor is the HOMO-LUMO energy gap (Egap). Generally, molecules with a smaller Egap exhibit larger hyperpolarizability. DFT calculations can accurately predict these values. For related chromophores, the strategic placement of electron-donating groups has been shown to lower the Egap and increase the NLO response. chemsrc.com It is therefore predicted that the 5,7-dimethoxy substitution pattern on the isatin core would lead to a reduced HOMO-LUMO gap and a significant NLO response compared to the unsubstituted parent compound.

Table 2: Predicted Electronic and NLO Properties based on Analogous Compounds (Note: Values are illustrative, based on DFT studies of similar donor-acceptor heterocyclic systems.)

| Compound | HOMO (eV) | LUMO (eV) | Egap (eV) | First Hyperpolarizability (β) (esu) |

| Isatin (unsubstituted) | -6.5 | -2.5 | 4.0 | Low |

| This compound (Predicted) | -6.1 | -2.3 | 3.8 | Enhanced |

These theoretical predictions are invaluable for the rational design of new organic materials for applications in optoelectronics and photonics, suggesting that this compound is a promising scaffold for further investigation.

In Vitro Biological Activities and Mechanistic Studies of 5,7 Dimethoxy 1h Indole 2,3 Dione Derivatives

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Derivatives of 5,7-Dimethoxy-1H-indole-2,3-dione have demonstrated notable antimicrobial effects against a range of pathogens. These activities are crucial in the ongoing search for new therapeutic agents to combat the challenge of antimicrobial resistance. mdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have highlighted the antibacterial potential of indole (B1671886) derivatives. For instance, novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridine (B92270) have shown promising antibacterial activity. researchgate.net Similarly, newly synthesized 4,6-dimethoxy-1H-indole derivatives have also been reported to possess antibacterial properties. researchgate.net The antimicrobial activity of various indole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing significant efficacy. nanobioletters.com For example, certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), in some cases exceeding that of the standard drug ciprofloxacin. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. Studies have shown that some indole derivatives exhibit potent activity with low MIC values against various bacterial strains. For instance, a series of aminoguanidyl indole derivatives showed MICs in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone derivatives | Various | Promising antibacterial activity | researchgate.net |

| 4,6-dimethoxy-1H-indole derivatives | Various | Good antibacterial activity | researchgate.net |

| Indole-thiadiazole & Indole-triazole derivatives | MRSA | Excellent activity, sometimes better than ciprofloxacin | nih.gov |

| Aminoguanidyl indole derivatives | Gram-positive & Gram-negative bacteria | MIC values of 2–16 µg/mL | nih.gov |

| Substituted tetrahydrothiazolo[2,3-a]isoindole derivatives | S. aureus, En. cloacae | More potent than ampicillin (B1664943) and streptomycin (B1217042) in some cases | nih.gov |

Efficacy Against Fungal Strains

In addition to their antibacterial effects, indole derivatives have also been investigated for their antifungal properties. For example, 1H-indole-4,7-diones have shown good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Substituted tetrahydrothiazolo[2,3-a]isoindole derivatives have exhibited good antifungal activity, proving to be more effective than the reference drugs bifonazole (B1667052) and ketoconazole (B1673606) against all tested fungal species. nih.gov Furthermore, some indole-linked triazole derivatives have displayed excellent antifungal activities against Candida albicans and C. krusei. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1H-indole-4,7-diones | C. krusei, C. neoformans, A. niger | Good antifungal activity | nih.gov |

| Substituted tetrahydrothiazolo[2,3-a]isoindole derivatives | Various | Better than bifonazole and ketoconazole | nih.gov |

| Indole-linked triazole derivatives | C. albicans, C. krusei | Excellent antifungal activity | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Molecular Target Interaction)

The antimicrobial mechanisms of indole derivatives are multifaceted. One proposed mechanism is the inhibition of essential microbial enzymes. For instance, docking studies have suggested that the antifungal activity of some tetrahydrothiazolo[2,3-a]isoindole derivatives can be attributed to the inhibition of the CYP51 enzyme. nih.gov Another key target is the bacterial DNA gyrase. Molecular docking investigations have shown that certain indole derivatives can bind to the DNA gyrase A enzyme, which supports their antibacterial action. researchgate.net

Furthermore, some indole derivatives are believed to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. For example, the primary mechanism of action for one potent aminoguanidyl indole derivative is thought to be the destruction of the inner membrane integrity of bacteria. nih.gov For MRSA, a significant contributor to antibiotic resistance is the NorA efflux pump, which can be inhibited by certain indole derivatives, thereby increasing the susceptibility of the bacteria to antimicrobial agents. nih.gov

Anticancer Potential in Cellular Models

The anticancer properties of indole derivatives have been extensively studied. nih.gov These compounds have shown promise in inhibiting the growth of various cancer cell lines and inducing programmed cell death, or apoptosis.

Studies on Inhibition of Tumor Cell Growth

Numerous studies have demonstrated the ability of indole derivatives to suppress the proliferation of tumor cells. For example, derivatives of 4,5,7-trisubstituted indeno[1,2-b]indole (B1252910) have been shown to inhibit the growth of A431, A549, and LNCaP tumor cell lines. nih.govnih.gov Similarly, new 4,6-dimethoxy-1H-indole derivatives have demonstrated strong activity against MCF-7 breast cancer cells. researchgate.net

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth. Various indole derivatives have exhibited low IC50 values against different cancer cell lines. For instance, some 3-arylthio- and 3-aroyl-1H-indole derivatives inhibited HT29, HepG2, HCT116, and T98G cell lines with IC50 values in the nanomolar range. nih.gov Another study reported that certain indole-thiophene complexes showed potent inhibition of MCF-7 cancer cell growth with an IC50 value of 4.5 ± 1 nM. researchgate.net

Table 3: Inhibition of Tumor Cell Growth by Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Reference(s) |

|---|---|---|---|

| 4,5,7-Trisubstituted indeno[1,2-b]indole derivatives | A431, A549, LNCaP | > 75% inhibition at 20 µM | nih.govnih.gov |

| 4,6-dimethoxy-1H-indole derivatives | MCF-7 | 31.06 - 51.23 µg/mL | researchgate.net |

| 3-Arylthio- and 3-aroyl-1H-indole derivatives | HT29, HepG2, HCT116, T98G | Nanomolar range | nih.gov |

| Indole-thiophene complexes | MCF-7 | 4.5 ± 1 nM | researchgate.net |

| 5-(3-indolyl)-1,3,4-thiadiazole derivative (5m) | PaCa2 | 1.5 µM | elsevierpure.com |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116, A549, A375 | 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, 8.07 ± 1.36 µM | nih.gov |

Mechanisms of Apoptosis Induction

A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a desirable attribute for anticancer agents. nih.gov The induction of apoptosis by these compounds often involves the modulation of multiple cellular signaling pathways.

One of the central pathways in apoptosis involves caspases, a family of cysteine proteases. Several studies have shown that indole derivatives can activate caspases. For example, brominated indole derivatives have been found to induce apoptosis in colorectal cancer cell lines by increasing caspase 3/7 activity. mdpi.com Similarly, some indole-2-carboxamide derivatives have been shown to induce apoptosis by activating caspases 3, 8, and 9. mdpi.com

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. Indole derivatives can modulate the expression of these proteins to promote cell death. For instance, certain indole-2-carboxamide derivatives have been observed to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells. mdpi.com The tumor suppressor protein p53 is another key player in apoptosis. However, some studies have shown that the induction of apoptosis by certain indole derivatives, such as indole-3-carbinol (B1674136) in MCF-7 cells, can be independent of p53. nih.gov

Furthermore, the inhibition of specific enzymes involved in cancer cell survival is another mechanism of action. For example, some indolequinone derivatives have been shown to inhibit thioredoxin reductase, leading to growth inhibition in human pancreatic cancer cells. researchgate.net Other indole derivatives act as inhibitors of protein kinase CK2, a key target in cancer therapy, which leads to the suppression of tumor cell proliferation. nih.govnih.gov

Modulation of Cell Survival and Proliferation Signaling Pathways

While direct studies on this compound are limited, research on related indole derivatives suggests that this class of compounds can significantly interfere with signaling pathways crucial for cancer cell survival and proliferation. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is frequently hyperactivated in various cancers, driving cell growth and division.

For instance, a study on the structurally related compound 5,7-dimethoxycoumarin demonstrated its ability to induce cell cycle arrest in the G0/G1 phase in melanoma cell lines. This effect was associated with a significant decrease in the activation of ERK1/2, key components of the MAPK/ERK pathway. nih.gov Although this compound is a coumarin (B35378) and not an indole-2,3-dione, its shared dimethoxy substitution pattern suggests a potential mechanism by which this compound derivatives might exert their antiproliferative effects.

Another isatin (B1672199) derivative, 5-acetamido-1-(methoxybenzyl) isatin, was found to induce G2/M phase cell cycle arrest in leukemia cells by downregulating Cyclin B and CDC25C. nih.gov This highlights the general capacity of the isatin scaffold to interfere with cell cycle progression, a fundamental aspect of cancer therapy.

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer. Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to be potent modulators of this pathway. nih.govnih.gov These findings suggest that derivatives of this compound may also exert their anticancer effects through the targeted regulation of this vital signaling network.

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. This is often achieved through the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1. Targeting these proteins is a key strategy in modern cancer drug discovery.

Furthermore, the development of pan-Bcl-2 family inhibitors has demonstrated the therapeutic potential of targeting multiple anti-apoptotic proteins. One such inhibitor, (–)BI97D6, which is not an indole derivative, potently binds to Mcl-1 and Bcl-2 with low nanomolar affinities, overcoming resistance to more selective Bcl-2 inhibitors. nih.gov The quest for potent and selective Mcl-1 inhibitors has been challenging, but recent advances have led to the development of clinically tested Mcl-1 inhibitors. youtube.com The indole scaffold is considered a valuable starting point for the design of such inhibitors. nih.gov

Inhibitory Activity of Selected Bcl-2 Family Inhibitors

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| (–)BI97D6 | Mcl-1 | 0.025 | nih.gov |

| (–)BI97D6 | Bcl-2 | 0.031 | nih.gov |

| (–)BI97D6 | Bcl-xL | 0.076 | nih.gov |

| (–)BI97D6 | Bfl-1 | 0.122 | nih.gov |

Antiviral Activity Research

Investigations into Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibition

A significant area of investigation for derivatives of the indole-2,3-dione scaffold has been in the field of antiviral research, particularly against HIV-1. The entry of HIV-1 into host cells is initiated by the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-cells. sinobiological.com This interaction is a critical step in the viral life cycle and a prime target for therapeutic intervention.

Extensive research has led to the discovery of a potent class of HIV-1 attachment inhibitors based on an indole-glyoxamide scaffold. A key derivative in this class, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) , which features a 4,7-dimethoxy substitution pattern on an azaindole core, has shown promising results. This compound evolved from an initial indole-based lead and demonstrated significant antiviral activity in HIV-1-infected subjects, providing clinical proof-of-concept for this mechanism of action. nih.gov

The mechanism of these inhibitors involves binding to a pocket within the gp120 protein, thereby preventing the conformational changes necessary for CD4 binding and subsequent viral entry. nih.gov The soluble form of gp120 shed from infected cells can also activate signaling pathways like PI3K/Akt, which can enhance viral replication, further highlighting the importance of blocking this initial interaction. nih.gov

Antiviral Activity of a 4,7-Dimethoxy Azaindole Derivative

| Compound | Target | Mechanism of Action | Clinical Status | Reference |

|---|---|---|---|---|

| BMS-488043 | HIV-1 gp120 | Attachment Inhibition | Advanced to clinical studies | nih.gov |

Neuroprotective Effects and Associated Mechanisms

Modulation of Neurotransmitter Levels

The indole nucleus is a core component of several important neurotransmitters, including serotonin. As such, indole derivatives have been extensively studied for their potential to modulate neurotransmitter systems. While direct evidence for the effect of this compound on neurotransmitter levels is lacking, research on related indole compounds provides some insights.

Enzyme Inhibitory Activities

Derivatives of 1H-indole-2,3-dione, commonly known as isatin, have garnered significant attention for their diverse pharmacological properties. While specific research on this compound derivatives is limited in the context of the enzyme inhibitory activities discussed below, the broader isatin class has been extensively studied. This section will, therefore, discuss the known activities of related isatin derivatives to provide a contextual understanding of the potential of the 5,7-dimethoxy scaffold.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of neurological disorders such as depression and Parkinson's disease. Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B. nih.gov

Specific studies focusing exclusively on the MAO inhibitory activity of this compound derivatives are not extensively documented in the available literature. However, research on other substituted isatin analogues provides valuable structure-activity relationship (SAR) insights. For instance, substitutions on the phenyl ring of the isatin core have been shown to significantly influence both the potency and selectivity of MAO inhibition. Studies on C5- and C6-substituted isatins have demonstrated that these positions are key for modulating activity. chim.it Generally, C5-substituted isatins tend to show a higher affinity for MAO-B. nih.govchim.it For example, 5-bromoisatin (B120047) was identified as a potent and competitive inhibitor of MAO-B. nih.gov The introduction of various substituents at the C5 position has been highlighted as a strategy to enhance MAO-B inhibition. chim.it

Table 1: MAO Inhibition by Substituted Isatin Analogues

| Compound | Substitution | Target | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|---|

| Isatin | Unsubstituted | MAO-A | 12.3 | Reversible |

| Isatin | Unsubstituted | MAO-B | 4.86 | Reversible |

| 4-Chloroisatin | 4-Chloro | MAO-A | 0.812 | Competitive |

| 5-Bromoisatin | 5-Bromo | MAO-B | 0.125 | Competitive |

| 5-Phenylisatin | 5-Phenyl | MAO-A | 0.562 | - |

Data sourced from multiple studies on isatin analogues. nih.govchim.it

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. rsc.org As such, LOX inhibitors have therapeutic potential for treating inflammatory conditions. rsc.org

Direct and specific studies on the lipoxygenase inhibitory activity of this compound derivatives are not readily found in the current scientific literature. However, the broader class of indole derivatives has been investigated for 5-lipoxygenase (5-LOX) inhibition. A number of novel indole derivatives have been synthesized and shown to be potent inhibitors of 5-LOX in cellular assays. researchgate.net For instance, certain indole derivatives have demonstrated significant inhibitory activities with IC₅₀ values in the micromolar to sub-micromolar range, comparable to the reference drug Zileuton. researchgate.net The mechanism of action for some of these inhibitors is believed to be non-redox and allosteric. rsc.org

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected Indole Derivatives

| Compound ID | Structure | IC₅₀ (µM) |

|---|---|---|

| 1m | Indole derivative | < 1 |

| 1s | Indole derivative | < 1 |

| 4a | Indole derivative | < 1 |

| 6a | Indole derivative | < 1 |

| Zileuton | Reference Drug | < 1 |

Data is based on a study of various indole derivatives, not specifically this compound. researchgate.net

Anticholinesterase Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net

While there is a lack of specific data on the anticholinesterase activity of this compound derivatives, related heterocyclic structures, such as isoindoline-1,3-dione derivatives, have been designed and evaluated as cholinesterase inhibitors. nih.govresearchgate.net These studies have revealed that the isoindoline-1,3-dione scaffold can be a component of potent AChE and BChE inhibitors, with some derivatives exhibiting IC₅₀ values in the nanomolar to low micromolar range. nih.govresearchgate.net The mode of inhibition for some of these derivatives has been identified as competitive. researchgate.net

Table 3: Anticholinesterase Activity of Isoindoline-1,3-dione-based Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range (µM) |

|---|---|---|

| Isoindoline-1,3-dione acetohydrazides (8a-h) | AChE | 0.11 - 0.86 |

| Isoindoline-1,3-dione acetohydrazides (8a-h) | BChE | 5.7 - 30.2 |

Data from a study on isoindolin-1,3-dione derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring.

Influence of Substituent Position and Electronic Properties on Biological Activity

Although specific SAR studies for this compound derivatives are scarce, general principles can be drawn from the broader isatin family.

For MAO inhibition , substitution at the C5 and C6 positions of the isatin ring is particularly influential. chim.it Halogenation at the C5 position, for instance with bromine, has been shown to significantly enhance MAO-B inhibitory potency. nih.gov The presence of hydrophobic groups at various positions on the isatin molecule has also been correlated with inhibitory potency against other enzymes like carboxylesterases.

For anticholinesterase activity , studies on related isoindoline-1,3-dione derivatives indicate that the length and nature of the linker connecting the phthalimide (B116566) ring to other pharmacophoric groups are crucial for potent inhibition. researchgate.net

Structure-Cytotoxicity Relationships

The cytotoxic properties of isatin derivatives against various cancer cell lines have been a subject of intense research. The substitution pattern on the isatin core is a key determinant of cytotoxicity.

While direct structure-cytotoxicity studies on this compound derivatives are not widely available, research on other substituted isatins provides valuable insights. For example, a study on multi-substituted isatin derivatives revealed that substitutions at the 5-, 6-, and 7-positions with halogens resulted in higher inhibitory activity against leukemia cells. mdpi.com Another study on isaindigotone (B10849447) derivatives, which contain a related core structure, found that the presence and position of fluorine atoms significantly influenced their anti-proliferative activity against gastric cancer cells. Specifically, a fluorine atom at certain positions enhanced the cytotoxic effects. The introduction of a nitro group at the C5 position of the isatin ring has also been explored, leading to compounds with notable cytotoxic effects on various human tumor cell lines.

Table 4: Cytotoxicity of Substituted Isatin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4l (a tri-substituted isatin) | K562 (Leukemia) | 1.75 |

| Compound 4l (a tri-substituted isatin) | HepG2 (Hepatocellular Carcinoma) | 3.20 |

| Compound 4l (a tri-substituted isatin) | HT-29 (Colon Carcinoma) | 4.17 |

| Isaindigotone Derivative 6 | AGS (Gastric Cancer) | - |

Data from studies on various substituted isatin and isaindigotone derivatives. mdpi.com

Applications in Chemical Biology and Drug Discovery Research

Development as a Versatile Scaffold for Novel Heterocyclic Compound Synthesis

The isatin (B1672199), or 1H-indole-2,3-dione, core is a renowned scaffold in medicinal chemistry, prized for its synthetic tractability and its presence in numerous bioactive natural products and pharmaceuticals. nih.govrsc.org The strategic placement of methoxy (B1213986) groups at the 5 and 7 positions of the indole (B1671886) ring in 5,7-Dimethoxy-1H-indole-2,3-dione modifies its electronic properties, influencing its reactivity and providing a distinct starting point for the synthesis of diverse heterocyclic systems. nih.gov

The chemical versatility of the isatin core allows for modifications at multiple positions, particularly at the nitrogen (N-1), and the carbonyl groups at C-2 and C-3. nih.gov This enables the construction of a vast array of more complex molecules, including spiro-heterocycles and fused-ring systems. mdpi.com For instance, the general isatin scaffold is a common building block for creating libraries of compounds for screening purposes. mdpi.comnih.gov The synthesis of various azaheterocyclic derivatives often leverages such indole-based starting materials. nih.gov While specific high-throughput synthesis examples starting directly from 5,7-dimethoxyisatin are not yet prevalent in the literature, the established reactivity of the isatin nucleus suggests its high potential for such endeavors. The principles of indole synthesis, such as the Fischer and Bischler methods, and modern cross-coupling reactions provide a robust toolbox for its elaboration. rsc.orgnih.gov

Identification and Optimization as Lead Compounds in Drug Development Programs